molecular formula C6H8ClF2NO B2877977 (1S)-2,2-Difluoro-1-(furan-2-yl)ethanamine;hydrochloride CAS No. 869334-32-7

(1S)-2,2-Difluoro-1-(furan-2-yl)ethanamine;hydrochloride

Cat. No.: B2877977
CAS No.: 869334-32-7
M. Wt: 183.58
InChI Key: BFAILEZOAJHMRD-JEDNCBNOSA-N
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Description

(1S)-2,2-Difluoro-1-(furan-2-yl)ethanamine;hydrochloride is a chiral fluorinated ethanamine derivative featuring a furan-2-yl substituent. Its stereochemistry at the C1 position (S-configuration) and difluoro substitution at C2 distinguish it from other analogs. The compound’s hydrochloride salt enhances stability and solubility, making it relevant for pharmaceutical and agrochemical research.

Properties

IUPAC Name

(1S)-2,2-difluoro-1-(furan-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NO.ClH/c7-6(8)5(9)4-2-1-3-10-4;/h1-3,5-6H,9H2;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAILEZOAJHMRD-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)[C@@H](C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2-Difluoro-1-(furan-2-yl)ethanamine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan and 2,2-difluoroethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2-Difluoro-1-(furan-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The furan ring and the fluorine atoms can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation or nitration reactions often involve reagents like chlorine (Cl2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

(1S)-2,2-Difluoro-1-(furan-2-yl)ethanamine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.

    Industrial Applications: It is employed in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S)-2,2-Difluoro-1-(furan-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to more potent biological effects. The compound may modulate various signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related fluorinated ethanamine hydrochlorides, focusing on substituents, stereochemistry, and functional groups.

Compound Name Substituents Aromatic Group Fluorine Positions Molecular Weight (g/mol) Key Interactions/Bioactivity
(1S)-2,2-Difluoro-1-(furan-2-yl)ethanamine;hydrochloride Difluoro (C2), Furan-2-yl (C1) Furan C2 ~207.6 (estimated) Limited data; inferred solubility/stability from HCl salt
(S)-2,2-Difluoro-1-(4-fluorophenyl)ethanamine hydrochloride Difluoro (C2), 4-Fluorophenyl (C1) Phenyl C2 (ethanamine), C4 (phenyl) 250.7 Higher lipophilicity due to fluorophenyl; potential HSP90 interactions
(S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride Difluoro (benzo-dioxol), Ethylamine Benzo[d][1,3]dioxole Benzo-dioxol C2, C2 237.6 Enhanced metabolic stability from dioxolane ring
Tryptamine hydrochloride (Compound 1) Indole-3-yl (C2) Indole None 196.6 Anti-plasmodial activity; binds HSP90 via indole nitro group
(S)-1-(3-Fluorophenyl)ethylamine hydrochloride Monofluoro (C3, phenyl) Phenyl C3 (phenyl) 191.6 High similarity (0.97) to difluorophenyl analogs; likely CNS activity

Physicochemical Properties

  • Solubility : The hydrochloride salt improves aqueous solubility compared to free bases (e.g., dopamine hydrochloride: 62-31-7) .
  • Stability : Fluorine substitution increases metabolic stability. For example, the benzo[d][1,3]dioxol analog resists oxidative degradation better than furan derivatives .

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